molecular formula C12H9FN4O B1438633 1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-48-2

1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

カタログ番号: B1438633
CAS番号: 1105196-48-2
分子量: 244.22 g/mol
InChIキー: OLSKJBVIZNKUAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a chemical compound with a complex structure that includes a fluorophenyl group, a pyrazolopyridazine core, and a methyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multiple steps, starting with the formation of the pyrazolopyridazine core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced through a substitution reaction, often using a fluorinating agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 1-(4-Fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Fluorinating agents such as Selectfluor and nucleophilic substitution reagents are employed.

Major Products Formed:

科学的研究の応用

Medicinal Chemistry

1-(4-Fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in various pharmacological studies:

  • Antitumor Activity: Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. Studies have focused on the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties: The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro and in vivo.

Neuropharmacology

The compound is being studied for its neuroprotective properties. Preliminary findings suggest that it may have a role in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

Research has indicated that compounds with similar structures can possess antimicrobial properties. Studies are ongoing to evaluate the efficacy of this compound against various bacterial strains.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various derivatives of pyrazolo[3,4-d]pyridazine compounds. The results demonstrated that certain modifications to the structure enhanced cytotoxicity against specific cancer cell lines, suggesting a pathway for drug development.

Case Study 2: Neuroprotective Effects

In a research article featured in Neuropharmacology, researchers investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to neurotoxic agents. The findings indicated a significant reduction in cell death and oxidative stress markers, highlighting its potential role in neurodegenerative disease therapy.

作用機序

The mechanism by which 1-(4-Fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

1-(4-Fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is unique due to its specific structural features. Similar compounds include:

  • 1-(4-Fluorophenyl)piperazine: A piperazine derivative with different biological activities.

  • 1-(4-Fluorophenyl)imidodicarbonimidic diamide HCl: Another compound with a similar fluorophenyl group but different core structure.

These compounds differ in their core structures and functional groups, leading to variations in their chemical properties and biological activities.

生物活性

1-(4-Fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, a compound belonging to the pyrazolo[3,4-d]pyridazine class, has garnered attention for its potential biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and various biological assays that elucidate its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C14H11FN4O
  • Molecular Weight : 270.26 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of pyrazolo[3,4-d]pyridazines typically involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds. For this specific compound, various synthetic routes have been explored, including multi-component reactions that yield high purity products suitable for biological evaluation.

Anticancer Properties

Recent studies have demonstrated that pyrazolo[3,4-d]pyridazine derivatives exhibit significant anticancer activity. In particular, research has indicated that compounds with similar structures show potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMCF70.59 ± 0.00
SKBR32.01 ± 1.12
HEL1.00 ± 0.42

These results suggest that the incorporation of fluorinated phenyl groups enhances the cytotoxicity of these compounds against breast cancer cell lines .

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer proliferation. For instance, docking studies have indicated that similar compounds effectively bind to targets involved in cell cycle regulation and apoptosis .

Selectivity and Toxicity

In terms of selectivity, derivatives containing fluorinated groups have shown lower toxicity in normal cell lines compared to their cancerous counterparts. This selectivity is crucial for minimizing side effects during therapeutic applications .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyridazine derivatives in preclinical models:

  • Case Study 1 : A study on a related compound demonstrated a significant reduction in tumor size in xenograft models of breast cancer when treated with a pyrazolo derivative.
  • Case Study 2 : Another investigation revealed that a derivative exhibited synergistic effects when combined with standard chemotherapy agents, resulting in enhanced anticancer activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves condensation reactions between fluorophenyl-substituted precursors and heterocyclic intermediates. For example, pyridine-based solvents (e.g., dry pyridine) under reflux conditions are critical for cyclization steps, as demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidinones . Reaction time (6–12 hours) and stoichiometric ratios (1:1 molar equivalents) are key factors for achieving yields >70%. Post-reaction neutralization with dilute HCl and crystallization from ethanol or acetonitrile improve purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are mandatory for structural confirmation. Elemental analysis (e.g., C, H, N content) validates purity, with deviations <0.4% indicating acceptable synthesis . High-Performance Liquid Chromatography (HPLC) using Chromolith® columns ensures >95% purity, particularly for detecting residual solvents or unreacted intermediates .

Advanced Research Questions

Q. What strategies can optimize regioselectivity in the synthesis of pyrazolo[3,4-d]pyridazinone derivatives, particularly when introducing fluorophenyl groups?

  • Methodological Answer : Regioselectivity is influenced by electron-withdrawing substituents (e.g., fluorine) on the phenyl ring and the choice of catalyst. For example, using pyridine as a base promotes selective cyclization at the C3 position of the pyrazole ring . Computational modeling (DFT calculations) can predict reactive sites, while substituent effects on aromatic amines (e.g., para-fluoro vs. meta-fluoro) alter reaction pathways .

Q. How do structural modifications (e.g., methyl substitution at position 4) impact the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : Methyl groups at position 4 enhance steric hindrance, reducing binding affinity to off-target kinases. In vitro assays using recombinant enzymes (e.g., Pfmrk kinase) show IC₅₀ values correlating with substituent size and polarity. Comparative studies with analogues (e.g., 3,6-dimethyl derivatives) reveal a 2–3-fold increase in selectivity when methyl groups are introduced .

Q. What experimental designs are recommended for assessing environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine physicochemical properties (logP, hydrolysis rates) via OECD 111 guidelines.
  • Phase 2 : Simulate abiotic degradation using UV irradiation (λ = 254 nm) and analyze metabolites via LC-MS.
  • Phase 3 : Conduct microcosm studies with soil/water systems to track biotic degradation (16S rRNA sequencing identifies microbial degraders).

Q. How can researchers resolve contradictions in reported IC₅₀ values across different kinase inhibition studies?

  • Methodological Answer : Variability arises from assay conditions (e.g., ATP concentration, enzyme source). Standardize protocols using:

  • Fixed ATP levels (1 mM) to minimize competitive inhibition artifacts.
  • Recombinant human kinases (vs. animal-derived) to eliminate species-specific biases.
  • Data normalization to reference inhibitors (e.g., staurosporine) .

Q. Methodological Challenges and Solutions

Q. What are the critical considerations for ensuring reproducibility in multi-step syntheses of fluorinated pyridazinones?

  • Answer :

  • Moisture Sensitivity : Use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques for air-sensitive intermediates .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to remove fluorinated byproducts.
  • Documentation : Detailed reaction logs (temperature, stirring rate) and batch-to-batch NMR comparisons mitigate variability .

Q. How should researchers design toxicity studies to evaluate cellular permeability and off-target effects?

  • Answer :

  • In Vitro Models : Use Caco-2 cell monolayers for permeability assays (Papp >1 ×10⁻⁶ cm/s indicates good absorption).
  • Off-Target Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify selectivity issues.
  • Metabolite Tracking : Radiolabel the compound (¹⁴C at the pyridazinone ring) to trace metabolic pathways in hepatocyte assays .

特性

IUPAC Name

1-(4-fluorophenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c1-7-10-6-14-17(11(10)12(18)16-15-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSKJBVIZNKUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=C1C=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。